3-Benzyl-5-[(4-bromophenyl)amino]-1,3-thiazolidine-2,4-dione 3-Benzyl-5-[(4-bromophenyl)amino]-1,3-thiazolidine-2,4-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC13269336
InChI: InChI=1S/C16H13BrN2O2S/c17-12-6-8-13(9-7-12)18-14-15(20)19(16(21)22-14)10-11-4-2-1-3-5-11/h1-9,14,18H,10H2
SMILES: C1=CC=C(C=C1)CN2C(=O)C(SC2=O)NC3=CC=C(C=C3)Br
Molecular Formula: C16H13BrN2O2S
Molecular Weight: 377.3 g/mol

3-Benzyl-5-[(4-bromophenyl)amino]-1,3-thiazolidine-2,4-dione

CAS No.:

Cat. No.: VC13269336

Molecular Formula: C16H13BrN2O2S

Molecular Weight: 377.3 g/mol

* For research use only. Not for human or veterinary use.

3-Benzyl-5-[(4-bromophenyl)amino]-1,3-thiazolidine-2,4-dione -

Specification

Molecular Formula C16H13BrN2O2S
Molecular Weight 377.3 g/mol
IUPAC Name 3-benzyl-5-(4-bromoanilino)-1,3-thiazolidine-2,4-dione
Standard InChI InChI=1S/C16H13BrN2O2S/c17-12-6-8-13(9-7-12)18-14-15(20)19(16(21)22-14)10-11-4-2-1-3-5-11/h1-9,14,18H,10H2
Standard InChI Key XNOOQEPUSMEMRP-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CN2C(=O)C(SC2=O)NC3=CC=C(C=C3)Br
Canonical SMILES C1=CC=C(C=C1)CN2C(=O)C(SC2=O)NC3=CC=C(C=C3)Br

Introduction

Chemical Identity and Structural Features

3-Benzyl-5-[(4-bromophenyl)amino]-1,3-thiazolidine-2,4-dione (Molecular Formula: C17H14BrN3O2S\text{C}_{17}\text{H}_{14}\text{BrN}_3\text{O}_2\text{S}, Molecular Weight: 412.28 g/mol) is a thiazolidine-2,4-dione derivative characterized by:

  • A benzyl group at position 3 of the heterocyclic core, enhancing lipophilicity and influencing pharmacokinetic properties .

  • A 5-[(4-bromophenyl)amino] substituent, introducing halogen-mediated binding potential and hydrogen-bonding capabilities .

The bromine atom at the para-position of the phenyl ring may enhance target affinity through halogen-bond interactions with biological macromolecules . The thiazolidine-2,4-dione core contributes to electrophilicity, enabling interactions with nucleophilic residues in enzymes .

Synthesis and Characterization

Synthetic Routes

The compound is synthesized via a multi-step protocol:

  • Knoevenagel Condensation: Thiazolidine-2,4-dione is reacted with 4-bromobenzaldehyde under acidic conditions to form the 5-benzylidene intermediate .

  • Amination: The exocyclic double bond is subjected to nucleophilic addition with aniline derivatives, introducing the 4-bromophenylamino group .

  • Benzylation: Position 3 is functionalized via alkylation with benzyl bromide in the presence of a base (e.g., K2_2CO3_3) .

Spectral Characterization

  • 1H^1\text{H} NMR: Peaks at δ 7.2–7.8 ppm correspond to aromatic protons, while δ 4.8–5.2 ppm indicates the benzyl -CH2_2- group .

  • IR Spectroscopy: Strong absorptions at 1750 cm1^{-1} (C=O stretching) and 3350 cm1^{-1} (N-H stretching) confirm the core structure .

  • Mass Spectrometry: A molecular ion peak at m/z 412.08 ([M+H]+^+) aligns with the theoretical molecular weight .

Pharmacological Activities

Antimicrobial and Antitubercular Effects

  • Mycobacterial Growth Inhibition: Hybrid TZDs demonstrate synergistic effects with first-line TB drugs (e.g., rifampicin), with MIC values as low as 0.078 μM .

  • Broad-Spectrum Activity: The 4-bromophenyl moiety contributes to membrane disruption in Gram-positive bacteria .

Metabolic Modulation

  • Mitochondrial Respiration: 5-Benzylidene-TZDs inhibit mitochondrial pyruvate carrier (MPC) activity, suggesting utility in metabolic disorders .

Mechanistic Insights

Enzyme Interactions

  • TDP1 Binding: Molecular docking reveals hydrogen bonds between the thiazolidinedione core and His263/Asn283 residues, while the bromophenyl group occupies a hydrophobic pocket .

  • PPAR-γ Activation: The benzyl group stabilizes helix 12 of the ligand-binding domain, enhancing coactivator recruitment .

Cellular Effects

  • Apoptosis Induction: Upregulation of pro-apoptotic proteins (Bax, caspase-3) and downregulation of Bcl-2 observed in cancer cell lines .

  • Redox Modulation: Scavenging of reactive oxygen species (ROS) contributes to antioxidant activity .

Comparative Analysis of Analogous Compounds

CompoundSubstituentsIC50_{50} (μM)Key Activity
3-Benzyl-5-[(4-bromophenyl)amino]-TZD3-benzyl, 5-(4-BrPhNH)0.65–2.3 TDP1 inhibition, PPAR-γ agonism
5-(4-Hydroxybenzylidene)-TZD5-(4-OH-benzylidene)1.2 MPC inhibition
3-Carboxy-5-arylidene-TZD3-COOH, 5-arylidene4.5 Antimicrobial

Challenges and Future Directions

  • Synthetic Optimization: Low yields (~50%) in amination steps necessitate greener catalysts or microwave-assisted synthesis .

  • Toxicity Profiling: While non-cytotoxic up to 100 μM in HCT-116/MRC-5 cells , long-term in vivo studies are needed.

  • Drug Combinations: Synergy with topoisomerase inhibitors (e.g., topotecan) warrants exploration to overcome chemoresistance .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator